2-Benzothiazolyl diethyldithiocarbamate
Overview
Description
2-Benzothiazolyl diethyldithiocarbamate is a chemical compound with the molecular formula C₁₂H₁₄N₂S₃ and a molecular weight of 282.45 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by its systematic name, carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester .
Mechanism of Action
Target of Action
It is commonly used as a rubber accelerator in the rubber industry , suggesting that its primary targets could be the rubber molecules themselves.
Mode of Action
Ethylac promotes the cross-linking of rubber molecules, resulting in improved strength, elasticity, and durability of rubber products .
Result of Action
The molecular and cellular effects of Ethylac’s action primarily manifest in the enhanced properties of the rubber products. By promoting cross-linking of rubber molecules, Ethylac contributes to the increased strength, elasticity, and durability of these products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolyl diethyldithiocarbamate typically involves the reaction of 2-mercaptobenzothiazole with diethyldithiocarbamic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-mercaptobenzothiazole and diethyldithiocarbamic acid.
Reaction Conditions: The reaction is usually conducted in a solvent such as or at a temperature range of .
Catalysts: In some cases, a base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolyl diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and substituted benzothiazoles .
Scientific Research Applications
2-Benzothiazolyl diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a stabilizer in polymer production
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Benzothiazolyl diethyldithiocarbamate, known for its use as a vulcanization accelerator.
Diethyldithiocarbamic Acid: Another precursor, used in the synthesis of various dithiocarbamate derivatives.
2,2’-Dithiobis(benzothiazole): A related compound with similar applications in the rubber industry.
Uniqueness
This compound stands out due to its unique combination of the benzothiazole and diethyldithiocarbamate moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and inhibit enzyme activity makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl N,N-diethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S3/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQNMXVVXHZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059122 | |
Record name | Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-30-7 | |
Record name | Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolyl diethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-2-yl diethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZOTHIAZOLYL DIETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V77729YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethylac, and how is it formed?
A1: Ethylac, chemically known as N,N-Diethylthiocarbamoyl benzothiazole sulfide, is a compound often found in vulcanized rubber. Interestingly, it's not directly added during rubber manufacturing. Instead, it forms during the vulcanization process as a reaction product. This reaction typically occurs between thiuram accelerators and mercaptobenzothiazole compounds, both common additives in rubber production. [, ]
Q2: Why is Ethylac relevant in the context of rubber allergy?
A2: Ethylac is considered a strong contact allergen. [, ] While individuals may experience allergies to the primary additives in rubber, Ethylac's formation presents a hidden risk. Since it's not a directly added ingredient, it might not be listed in product information, making it difficult for individuals with sensitivities to avoid.
Q3: Are there documented cases of Ethylac allergy?
A3: Yes, research points to Ethylac as a potential culprit in several allergy cases. For instance, studies have identified positive allergic reactions to Ethylac in individuals with known allergies to thiuram and mercapto mixes. [] Furthermore, Ethylac has been found in items like swimming goggles and shoes, linking it to contact dermatitis cases related to these products. []
Q4: How can the presence of Ethylac be confirmed in rubber products?
A4: Chemical analysis of the suspected rubber item is necessary to confirm the presence of Ethylac. [] This highlights the importance of analytical chemistry in diagnosing and understanding contact allergies related to rubber products, especially since Ethylac might not be declared as an ingredient.
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